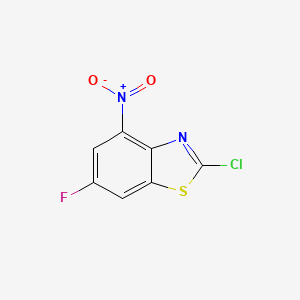

2-Chloro-6-fluoro-4-nitrobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-4-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2S/c8-7-10-6-4(11(12)13)1-3(9)2-5(6)14-7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZDSIZZXUYVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282627 | |

| Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190312-53-8 | |

| Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Nitrobenzothiazole

Conventional Synthetic Routes to Halogenated and Nitrated Benzothiazoles

Traditional methods for synthesizing the benzothiazole (B30560) core and its substituted derivatives have been well-established for over a century. These routes typically rely on condensation and cyclization reactions, which are foundational to heterocyclic chemistry. mdpi.comresearchgate.netresearchgate.net

The most prevalent and direct method for constructing the benzothiazole ring system is the condensation reaction of a suitably substituted o-aminothiophenol with a one-carbon electrophile. researchgate.net This electrophile can be a carboxylic acid, acyl chloride, aldehyde, or nitrile. mdpi.comnih.govnih.gov For the specific synthesis of a 2-chloro derivative, reagents like phosgene, thiophosgene, or cyanogen (B1215507) chloride are historically employed.

The key to synthesizing the target molecule via this route is the availability of the correctly substituted precursor: 2-amino-5-fluoro-3-nitrothiophenol . This precursor would undergo cyclization to form the 6-fluoro-4-nitrobenzothiazole (B3220061) core. Subsequent chlorination at the 2-position, which is activated by the heterocyclic nitrogen, would yield the final product. The condensation of o-aminothiophenols with aldehydes, for instance, is a common pathway catalyzed by various agents, including hydrogen peroxide/HCl, to yield 2-substituted benzothiazoles. youtube.com

Table 1: Common Reagents for Condensation with o-Aminothiophenols

| Reagent Class | Specific Reagent Example | Resulting 2-Substituent |

| Carboxylic Acids | Acetic Acid | -CH₃ |

| Aldehydes | Benzaldehyde | -Phenyl |

| Acyl Chlorides | Benzoyl Chloride | -Phenyl |

| Nitriles | Benzonitrile | -Phenyl |

| Carbon Disulfide | CS₂ | -SH |

An alternative to the direct condensation route is the intramolecular cyclization of a precursor that already contains the necessary atoms for the thiazole (B1198619) ring. mdpi.comnih.gov Two primary strategies in this category are the Jacobsen cyclization of thiobenzanilides and the cyclization of N-(2-halophenyl)thioamides.

Jacobsen Cyclization : This method involves the oxidative cyclization of a thiobenzanilide (B1581041) using an oxidizing agent like potassium ferricyanide. researchgate.net To generate 2-Chloro-6-fluoro-4-nitrobenzothiazole, one would need to prepare the corresponding N-(3-fluoro-5-nitrophenyl)thiobenzamide and subject it to cyclization. However, the regioselectivity of the C-S bond formation can be a significant challenge, potentially leading to a mixture of isomers. researchgate.net

Cyclization of N-(2-halophenyl) precursors : A more controlled approach involves the intramolecular C-S bond formation via the cyclization of an N-(2-halophenyl)thioamide or a related thiourea (B124793). nih.govindexcopernicus.com This reaction is often catalyzed by transition metals like copper or palladium. researchgate.netindexcopernicus.com For the target molecule, a precursor such as N-(2,5-dichloro-3-nitrophenyl)thioamide could be synthesized. A subsequent copper-catalyzed intramolecular cyclization would form the C-S bond, expelling a chloride ion and yielding the desired benzothiazole ring system. indexcopernicus.com

Given the specific substitution pattern of 2-Chloro-6-fluoro-4-nitrobenzothiazole, a multi-step synthesis is the most practical and realistic approach. This allows for the precise and controlled introduction of each functional group, taking into account their directing effects on subsequent electrophilic substitution reactions. A plausible synthetic sequence could begin with a commercially available, appropriately substituted benzene (B151609) derivative.

One potential pathway could start from 4-fluoro-2-nitroaniline (B1293508). The synthesis would proceed through several key transformations:

Diazotization and Sandmeyer Reaction : The amino group of 4-fluoro-2-nitroaniline can be converted to a diazonium salt and subsequently replaced with a chloro group via a Sandmeyer reaction to yield 1-chloro-4-fluoro-2-nitrobenzene.

Nitration : Introduction of a second nitro group onto the ring. The existing chloro and fluoro groups are ortho, para-directing, while the nitro group is meta-directing. Nitration would likely occur at the position ortho to the fluorine and meta to the existing nitro group, yielding 1-chloro-4-fluoro-2,6-dinitrobenzene.

Selective Reduction : One of the two nitro groups must be selectively reduced to an amine. The nitro group at position 2, flanked by two electron-withdrawing groups, may be more sterically hindered, potentially allowing for the selective reduction of the nitro group at position 6.

Thiol Introduction and Cyclization : The newly formed amino group and the adjacent chloro group can then be converted into the thiazole ring. This can be complex, potentially involving nucleophilic aromatic substitution of the chlorine with a sulfur source, followed by cyclization.

An alternative, and perhaps more direct, multi-step synthesis involves building the functionalized benzothiazole from a precursor like 4-fluoro-3-nitrobenzoic acid. nih.gov This approach allows for the construction of linked benzimidazole-benzothiazole systems and demonstrates the principles of building complex heterocycles through sequential, controlled reactions. nih.gov

Advanced and Sustainable Synthetic Strategies for 2-Chloro-6-fluoro-4-nitrobenzothiazole

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. bohrium.comnih.govairo.co.in

The application of green chemistry to benzothiazole synthesis focuses on several key areas. nih.govairo.co.in These include the use of environmentally benign solvents like water or ethanol, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. airo.co.inrsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.gov For instance, the one-pot, three-component reaction of 2-iodoaniline, an aldehyde, and thiourea using a recyclable magnetic catalyst in water represents a significant green advancement for synthesizing C-2 substituted benzothiazoles. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and significant increases in product yields compared to conventional heating methods. nih.govscielo.br

The synthesis of benzothiazoles is particularly amenable to microwave assistance. The condensation of o-aminothiophenols with aldehydes or acid chlorides, a cornerstone of benzothiazole synthesis, can be completed in minutes under microwave irradiation, compared to several hours with traditional refluxing. mdpi.comias.ac.in This rapid and efficient heating can be applied to the synthesis of halogenated and nitrated benzothiazoles, potentially improving the efficiency of the cyclization or substitution steps required to produce 2-Chloro-6-fluoro-4-nitrobenzothiazole. nih.govtandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Increase with MW | Reference |

| 2-Substituted Benzimidazoles/Benzothiazoles | 2 - 8 hours | 3 - 10 minutes | 3% to 113% | nih.gov |

| Hydroxy Phenyl Benzothiazoles | ~4 hours | ~10 minutes | 12% to 20% | scielo.br |

| 2-Arylbenzothiazoles (Solvent-Free) | Not specified | 4 - 8 minutes | High yields (92-98%) | mdpi.com |

This comparative data clearly illustrates the advantages of microwave irradiation, establishing it as a key technology in the sustainable synthesis of complex heterocyclic compounds. scielo.brias.ac.in

Green Chemistry Principles in Benzothiazole Synthesis

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. For the synthesis of benzothiazole derivatives, electrochemical approaches have been successfully employed. One such method involves the intramolecular dehydrogenative C–S bond formation. This can be achieved under undivided electrolytic conditions, providing an external oxidant-free pathway to the benzothiazole core. While specific application to 2-Chloro-6-fluoro-4-nitrobenzothiazole is not extensively documented, the synthesis of various 2-aminobenzothiazoles has been accomplished with yields up to 99% through the direct combination of aryl isothiocyanates and amines. This technique is also applicable to the synthesis of benzothiazoles from N-aryl thioamides in the presence of a base.

A proposed mechanism for the electrochemical synthesis of benzothiazoles involves the generation of a radical cation from a thioanilide precursor at the anode. This intermediate then undergoes intramolecular cyclization, followed by deprotonation and further oxidation to yield the final benzothiazole product. The use of a constant current in a divided or undivided cell with electrolytes such as lithium perchlorate (B79767) or sodium bromide facilitates this transformation. The table below illustrates representative conditions for the electrochemical synthesis of benzothiazole derivatives.

| Starting Material | Electrode Material | Electrolyte | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-aryl thioamides | Graphite | LiClO4 | Acetonitrile (B52724) | Up to 95% | researchgate.net |

| Aryl isothiocyanates and amines | Platinum | NaBr | Methanol | Up to 99% | researchgate.net |

Catalyst-Free and Solvent-Free Reaction Systems

In the pursuit of sustainable chemistry, catalyst-free and solvent-free reaction systems have gained significant attention. These methods reduce environmental impact and simplify product purification. The synthesis of 2-substituted benzothiazoles can be achieved by the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives under solvent-free conditions, often accelerated by microwave irradiation.

One notable solvent-free approach involves the reaction of 2-aminothiophenol with benzoic acid derivatives in the presence of molecular iodine on a solid phase, which can produce benzothiazole derivatives in excellent yields within minutes. Another strategy employs the reaction of ortho-aminothiophenol with fatty acids under microwave irradiation using P4S10 as a catalyst in a solvent-free environment, leading to high yields of 2-substituted benzothiazoles in a very short reaction time. The applicability of these methods to the synthesis of 2-Chloro-6-fluoro-4-nitrobenzothiazole would depend on the stability of the nitro and fluoro groups under the reaction conditions.

The following table summarizes examples of catalyst-free and solvent-free systems for benzothiazole synthesis.

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Benzoic acid derivatives | Molecular Iodine, Microwave | Excellent | |

| ortho-Aminothiophenol, Fatty acids | P4S10, Microwave | High |

Catalytic Methodologies for Targeted Benzothiazole Synthesis

Catalytic methods are central to the efficient synthesis of complex molecules like 2-Chloro-6-fluoro-4-nitrobenzothiazole. These can be broadly divided into transition metal-catalyzed reactions and organo- or biocatalytic approaches.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzothiazole ring system. Palladium-catalyzed intramolecular C–S bond formation is a powerful tool for constructing the benzothiazole core. For instance, N-arylcyanothioformamides or thioureas, which can be synthesized from appropriately substituted anilines, undergo cyclization in the presence of a palladium catalyst. A system of PdCl2/CuI with tetrabutylammonium (B224687) bromide (TBAB) as an additive in a DMSO/DMF solvent mixture at elevated temperatures can facilitate this transformation.

The synthesis of 2-aminobenzothiazoles has been achieved through the intramolecular carbon–sulfur bond formation via cross-coupling between a thiourea and an aryl halide, a reaction catalyzed by both copper and palladium. Given the presence of a chloro-substituent at the 2-position of the target molecule, a key precursor could be a substituted 2-aminothiophenol which undergoes cyclization with a suitable one-carbon synthon.

The table below presents examples of transition metal-catalyzed synthesis of benzothiazole derivatives.

| Catalyst System | Reaction Type | Starting Materials | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl2/CuI, TBAB | Intramolecular C-S cyclization | N-arylcyanothioformamides | Good to Excellent | |

| Cu and Pd catalysts | Intramolecular C-S cross-coupling | Thiourea and arylhalide | Varies |

Organocatalysis and Biocatalysis in Heterocyclic Chemistry

Organocatalysis and biocatalysis represent green and sustainable approaches to the synthesis of heterocyclic compounds. Organocatalytic methods for benzothiazole synthesis often involve the use of small organic molecules to catalyze the key bond-forming steps. For instance, the synthesis of 2-substituted benzoxazoles and benzothiazoles has been described using 1-iodo-4-nitrobenzene (B147127) as a catalyst and oxone as a terminal oxidant at room temperature. This method proceeds via an oxidative C-H functionalization and C-O/S bond formation.

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers high selectivity and mild reaction conditions. The synthesis of 2-aryl-benzothiazoles has been achieved through the condensation of 2-aminothiophenol and various aryl aldehydes in the presence of Acacia concinna as a biocatalyst under microwave irradiation. This solvent-free method is environmentally friendly and provides high yields in short reaction times. While direct application to 2-Chloro-6-fluoro-4-nitrobenzothiazole is not reported, the principles of biocatalytic synthesis of functionalized benzothiazoles are well-established.

Optimization of Reaction Conditions and Yield for 2-Chloro-6-fluoro-4-nitrobenzothiazole Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-Chloro-6-fluoro-4-nitrobenzothiazole. Key parameters that require careful control include temperature, reaction time, catalyst loading, and solvent choice.

For the synthesis of nitro-aromatic compounds, temperature control during the nitration step is critical to prevent the formation of undesired isomers and by-products. In the synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzotrichloride from 2-chloro-4-fluorobenzotrichloride, the reaction with a sulfonitric mixture is typically carried out at low temperatures (5-10 °C). google.com

In catalytic reactions, the choice of catalyst and its loading level directly impact the reaction rate and efficiency. For transition metal-catalyzed reactions, optimizing the ligand, base, and solvent system is essential. For example, in palladium-catalyzed cyclizations, the nature of the phosphine (B1218219) ligand can significantly influence the outcome of the reaction.

Solvent selection also plays a pivotal role. In many cyclization reactions to form benzothiazoles, polar aprotic solvents like DMSO or DMF are often used. However, for greener approaches, the use of water or solvent-free conditions is preferred. The following table provides a hypothetical optimization matrix for a key reaction step in the synthesis of the target compound.

| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 0 | 25 | 50 | - |

| Catalyst Loading (mol%) | 1 | 2.5 | 5 | - |

| Solvent | DMF | DMSO | Toluene | - |

| Reaction Time (h) | 6 | 12 | 24 | - |

Chemical Reactivity and Transformational Chemistry of 2 Chloro 6 Fluoro 4 Nitrobenzothiazole

Reactions Involving the Halogen Substituents

The presence of both a chloro and a fluoro substituent on the benzothiazole (B30560) ring of 2-Chloro-6-fluoro-4-nitrobenzothiazole opens up diverse avenues for chemical modification. The reactivity of these halogens is significantly influenced by their position on the aromatic ring and the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution at the Chloro Position of the Benzothiazole Ring

The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nitro group at the 4-position, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can be employed to displace the chloro group, leading to the formation of a diverse array of 2-substituted benzothiazole derivatives.

While specific studies on 2-Chloro-6-fluoro-4-nitrobenzothiazole are limited in publicly available literature, the general reactivity of 2-chlorobenzothiazoles suggests that nucleophiles such as amines, alkoxides, and thiolates can readily displace the 2-chloro substituent. For instance, the reaction with primary or secondary amines would yield the corresponding 2-aminobenzothiazole (B30445) derivatives. The reaction conditions for such transformations typically involve heating the substrate with the nucleophile in a suitable polar solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the 2-Position of Chloro-Substituted Benzothiazoles (Generalized)

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amines | 2-Aminobenzothiazoles | Heat, Polar Solvent (e.g., DMF, Ethanol) |

| Alkoxides (e.g., NaOMe) | 2-Alkoxybenzothiazoles | Room Temperature or Heat, Alcohol |

| Thiolates (e.g., NaSPh) | 2-Thioetherbenzothiazoles | Room Temperature or Heat, Polar Solvent |

Note: This table is based on the general reactivity of 2-chlorobenzothiazoles and related heterocyclic compounds. Specific conditions for 2-Chloro-6-fluoro-4-nitrobenzothiazole may vary.

Unique Reactivity of the Fluoro Group in Benzothiazole Systems

The fluorine atom at the 6-position of the benzothiazole ring also presents a site for nucleophilic aromatic substitution. The reactivity of the fluoro group in SNAr reactions is often high, sometimes even greater than that of chlorine, due to the high electronegativity of fluorine which strongly polarizes the C-F bond. However, the relative reactivity of the chloro and fluoro substituents in 2-Chloro-6-fluoro-4-nitrobenzothiazole would depend on the specific reaction conditions and the nature of the attacking nucleophile.

In many polyhalogenated aromatic systems, the position of the halogen relative to activating groups like the nitro group dictates the site of substitution. The nitro group at the 4-position would activate both the 2-chloro and 6-fluoro positions for nucleophilic attack. Detailed experimental studies would be required to definitively determine the regioselectivity of nucleophilic attack on 2-Chloro-6-fluoro-4-nitrobenzothiazole.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. The halogen substituents on 2-Chloro-6-fluoro-4-nitrobenzothiazole make it a suitable substrate for such transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the benzothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or alkyl groups at the 2- or 6-position, depending on the relative reactivity of the C-Cl and C-F bonds under the catalytic conditions. Generally, C-Cl bonds are more reactive than C-F bonds in Suzuki couplings.

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by coupling the benzothiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This would result in the formation of vinyl-substituted benzothiazoles.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the benzothiazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This would lead to the synthesis of alkynyl-substituted benzothiazoles.

While specific examples of these reactions on 2-Chloro-6-fluoro-4-nitrobenzothiazole are not readily found in the surveyed literature, the successful application of these methods to other substituted chlorobenzothiazoles suggests their feasibility. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-fluoro-4-nitrobenzothiazole (Generalized)

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-6-fluoro-4-nitrobenzothiazole |

| Heck | Alkene | 2-Vinyl-6-fluoro-4-nitrobenzothiazole |

| Sonogashira | Terminal alkyne | 2-Alkynyl-6-fluoro-4-nitrobenzothiazole |

Note: This table illustrates potential transformations based on established palladium-catalyzed reactions. The regioselectivity and specific reaction conditions would need to be experimentally determined for 2-Chloro-6-fluoro-4-nitrobenzothiazole.

Reactions of the Nitro Group on the Benzothiazole Scaffold

The nitro group at the 4-position is not merely an activating group but also a versatile functional handle for further chemical modifications.

Selective Reduction Reactions to Amine Derivatives (e.g., 2-Chloro-6-fluoro-4-aminobenzothiazole)

The nitro group can be selectively reduced to an amino group, yielding 2-Chloro-6-fluoro-4-aminobenzothiazole. This transformation is crucial as the resulting amino group can be further functionalized, for example, through diazotization or acylation. Common reducing agents for this purpose include tin(II) chloride (SnCl₂), iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂ with a palladium catalyst). evitachem.com The choice of reducing agent and conditions is critical to ensure the preservation of the halogen substituents.

The synthesis of the corresponding amine, 2-Chloro-6-fluoro-4-aminobenzothiazole, would provide a valuable intermediate for the synthesis of a wider range of derivatives with potential applications in various fields of chemistry.

Condensation and Further Functionalization Strategies via the Nitro Group

The nitro group itself can participate in condensation reactions, although this is less common than its reduction to an amine. For instance, under specific conditions, the nitro group can react with certain carbanions or other nucleophiles. More commonly, the nitro group serves as a precursor to the highly versatile amino group. Once the amino derivative is formed, it can undergo a variety of condensation reactions. For example, condensation with aldehydes or ketones would yield Schiff bases, which can be further modified. Acylation of the amino group with acid chlorides or anhydrides would produce amide derivatives. These transformations significantly expand the chemical space accessible from the parent 2-Chloro-6-fluoro-4-nitrobenzothiazole molecule.

Reactivity at the Benzothiazole Ring System

The reactivity of the benzothiazole ring in 2-chloro-6-fluoro-4-nitrobenzothiazole is a subject of significant interest due to the presence of multiple functional groups that influence its electronic properties. The electron-withdrawing nature of the nitro group at the 4-position, the fluoro group at the 6-position, and the chloro group at the 2-position renders the aromatic ring electron-deficient and activates the C2-position for nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Moiety

The benzene portion of the benzothiazole ring system in 2-chloro-6-fluoro-4-nitrobenzothiazole is heavily deactivated towards electrophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group at the C4-position, in addition to the moderately deactivating fluoro group at C6 and the deactivating effect of the fused thiazole (B1198619) ring, significantly reduces the electron density of the benzene ring.

| Position | Substituent | Directing Effect |

| C4 | -NO₂ | Meta-directing, strongly deactivating |

| C6 | -F | Ortho, para-directing, deactivating |

| Fused Thiazole | - | Deactivating |

Table 1: Directing Effects of Substituents on the Benzene Moiety

This table outlines the directing effects of the substituents on the benzene part of the 2-chloro-6-fluoro-4-nitrobenzothiazole molecule, which collectively lead to significant deactivation towards electrophilic aromatic substitution.

Nucleophilic Additions and Substitutions at the Thiazole Ring Positions

The thiazole portion of 2-chloro-6-fluoro-4-nitrobenzothiazole is highly susceptible to nucleophilic attack, particularly at the C2 position. The chlorine atom at this position is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the fused nitro- and fluoro-substituted benzene ring. This makes the C2 carbon highly electrophilic and prone to substitution by a wide range of nucleophiles.

Common nucleophilic substitution reactions at the C2 position of similar 2-chlorobenzothiazoles involve amines, thiols, and alkoxides to yield the corresponding 2-amino, 2-thio, and 2-alkoxybenzothiazole derivatives. For instance, the reaction of 2-chlorobenzothiazoles with various amines is a well-established method for the synthesis of 2-aminobenzothiazole derivatives. uobaghdad.edu.iq Similarly, reaction with thiols can introduce a variety of sulfur-containing moieties at the C2 position.

The reactivity of the thiazole ring is not limited to substitution at the C2 position. Nucleophilic attack can also lead to the formation of adducts. For example, studies on 6-nitrobenzothiazole (B29876) have shown that it reacts reversibly with methoxide (B1231860) ions to form an anionic adduct. rsc.org

Ring-Opening and Rearrangement Reactions of the Benzothiazole Core

The benzothiazole core, particularly when substituted with strong electron-withdrawing groups, can undergo ring-opening reactions under certain conditions. For instance, the reaction of 6-nitrobenzothiazole with methoxide has been shown to lead to a ring-opened product, 2-methoxymethyleneamino-5-nitrobenzenethiolate, through a Meisenheimer-like adduct. rsc.orgrsc.org This type of reaction highlights the latent reactivity of the thiazole ring beyond simple substitution.

Derivatization Strategies Utilizing 2-Chloro-6-fluoro-4-nitrobenzothiazole as a Synthetic Scaffold

The high reactivity of the C2-chloro group, coupled with the potential for further modification of the nitro group, makes 2-chloro-6-fluoro-4-nitrobenzothiazole a valuable scaffold for the synthesis of more elaborate molecules.

Synthesis of Novel Fused Heterocyclic Systems

The versatile reactivity of 2-chloro-6-fluoro-4-nitrobenzothiazole allows for its use in the construction of novel fused heterocyclic systems. By introducing appropriate functional groups through nucleophilic substitution at the C2 position, subsequent intramolecular cyclization reactions can be employed to build new rings onto the benzothiazole framework.

For example, a common strategy involves the reaction of a 2-chlorobenzothiazole (B146242) with a binucleophilic reagent. The initial nucleophilic substitution at C2 is followed by a second cyclization step. While specific examples starting from 2-chloro-6-fluoro-4-nitrobenzothiazole are not extensively documented in readily available literature, the general principle is well-established for related benzothiazole derivatives. For instance, 2-aminobenzothiazoles can be used to synthesize fused imidazole (B134444) rings. researchgate.net

Development of Complex Molecular Architectures and Polymeric Systems

The functional groups present in 2-chloro-6-fluoro-4-nitrobenzothiazole provide multiple handles for the construction of complex molecular architectures and for incorporation into polymeric structures. The reactive C2-chloro group is a prime site for attaching the benzothiazole unit to other molecular fragments or polymer backbones.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-6-fluoro-4-nitrobenzothiazole in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole (B30560) ring. The chemical shifts and coupling patterns of these protons are significantly influenced by the electron-withdrawing effects of the nitro (NO₂), chloro (Cl), and fluoro (F) substituents. The precise positions of these signals help confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly attached to the electronegative substituents (Cl, F, and the nitro group) will exhibit characteristic downfield shifts. For instance, the carbon at the C2 position, bonded to both chlorine and nitrogen, would appear at a significantly different chemical shift compared to the other carbons in the thiazole (B1198619) ring. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique. It provides a direct observation of the fluorine nucleus, offering a sensitive probe of the local electronic environment. The chemical shift of the fluorine atom at the C6 position is characteristic, and its coupling with adjacent protons (³JHF) and carbons (JCF) provides definitive evidence for its location on the aromatic ring. mdpi.com The use of Gauge-Independent Atomic Orbital (GIAO) calculations can complement experimental data to predict and verify ¹⁹F chemical shifts. mdpi.com

Table 1: Predicted NMR Data for 2-Chloro-6-fluoro-4-nitrobenzothiazole

Note: Specific experimental values for this compound are not widely published. The data below are predicted based on the analysis of similar structures and known substituent effects.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants |

| ¹H | 7.5 - 8.5 | Doublets and doublets of doublets (dd) due to H-H and H-F coupling. |

| ¹³C | 110 - 160 | Signals for 7 distinct carbon environments, with carbons attached to heteroatoms showing larger shifts. |

| ¹⁹F | -100 to -120 (Ref: CFCl₃) | Likely a doublet of doublets due to coupling with aromatic protons. |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Elucidation and Isotope Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of 2-Chloro-6-fluoro-4-nitrobenzothiazole and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecular ion. This allows for the unambiguous determination of the elemental formula (C₇H₂ClFN₂O₂S), distinguishing it from other potential compounds with the same nominal mass. nih.gov The presence of chlorine results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak), which further aids in confirmation.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.net For 2-Chloro-6-fluoro-4-nitrobenzothiazole, fragmentation would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the C-Cl bond.

Rupture of the thiazole ring.

Studying these fragmentation pathways helps to piece together the molecular structure and confirm the positions of the substituents. researchgate.net

Table 2: Predicted Mass Spectrometry Data for 2-Chloro-6-fluoro-4-nitrobenzothiazole

| Analysis Type | Information Obtained | Expected m/z Values |

|---|---|---|

| HRMS | Elemental Composition Confirmation | [M+H]⁺: ~232.9518 (for ³⁵Cl isotope) |

| MS/MS | Structural Fragmentation | Fragments corresponding to loss of NO₂, Cl, and ring cleavage. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Precise Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive confirmation of its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of 2-Chloro-6-fluoro-4-nitrobenzothiazole would be expected to show strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching), the carbon-fluorine (C-F) bond, and the carbon-chlorine (C-Cl) bond. Vibrations associated with the benzothiazole ring, such as C=N stretching and aromatic C-H bending, would also be present. researchgate.netspectrabase.com

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum. It can be particularly useful for observing the vibrations of the aromatic ring system.

Table 3: Characteristic Vibrational Frequencies for 2-Chloro-6-fluoro-4-nitrobenzothiazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1330 - 1390 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C=N Stretch | 1580 - 1650 | |

| Carbon-Halogen | C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

The planarity of the benzothiazole ring system.

Precise bond lengths and bond angles for every atom in the molecule.

The spatial arrangement of the substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between aromatic rings or potential halogen bonding involving the chlorine and fluorine atoms, which govern the solid-state packing and physical properties of the compound.

Advanced Chromatographic Methods for Reaction Monitoring, Purity Profiling, and Quantitative Analysis (e.g., preparative HPLC, GC-MS for reaction analysis)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 2-Chloro-6-fluoro-4-nitrobenzothiazole.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reverse-phase (RP-HPLC) method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would effectively separate the target compound from starting materials, by-products, and other impurities. sielc.com This method can be scaled up to preparative HPLC for the isolation of highly pure material. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the progress of the synthesis reaction. eurl-pesticides.eueurl-pesticides.eu By taking small aliquots from the reaction mixture over time, GC-MS can separate volatile components and provide mass spectra for their identification. This allows chemists to track the consumption of reactants and the formation of intermediates and the final product, enabling the optimization of reaction conditions such as temperature and time. eurl-pesticides.eu

Table 4: Typical Chromatographic Methods for Analysis

| Method | Application | Typical Conditions |

|---|---|---|

| RP-HPLC | Purity Assessment & Profiling | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV-Vis (at λmax) |

| GC-MS | Reaction Monitoring | Column: Capillary (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry (EI) |

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 4 Nitrobenzothiazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the molecular world. For a molecule like 2-Chloro-6-fluoro-4-nitrobenzothiazole, DFT calculations would be employed to determine its fundamental electronic structure and predict its stability and spectroscopic characteristics.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G, are utilized to solve the Schrödinger equation in an approximate manner. nih.gov This process begins with geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized geometry, key electronic properties can be calculated.

Electronic Structure and Stability: The calculation would yield the total electronic energy of the molecule, which is a direct indicator of its thermodynamic stability. By comparing this energy to that of potential isomers or decomposition products, the relative stability of 2-Chloro-6-fluoro-4-nitrobenzothiazole can be established. The distribution of electrons within the molecule, atomic charges (e.g., Mulliken charges), and dipole moment are also determined, revealing the influence of the electron-withdrawing chloro, fluoro, and nitro substituents on the benzothiazole (B30560) core. nih.gov

Spectroscopic Property Prediction: A significant application of DFT is the prediction of various spectra. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching and bending of bonds within the molecule. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Visible), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Below is a hypothetical table illustrating the kind of data that DFT calculations would provide for the electronic and thermodynamic properties of the molecule.

| Property | Predicted Value (Hypothetical) | Description |

| Total Energy | -1520.45 Hartrees | The total electronic energy of the optimized molecule, indicating its stability. |

| Dipole Moment | 4.85 Debye | A measure of the overall polarity of the molecule, arising from its asymmetric charge distribution. |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -3.5 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | The energy difference between the HOMO and LUMO, which influences chemical reactivity and optical properties. mdpi.com |

Prediction of Reactivity and Mechanistic Pathways through Molecular Modeling and Transition State Calculations

Molecular modeling is a powerful tool for predicting how 2-Chloro-6-fluoro-4-nitrobenzothiazole will behave in chemical reactions. By simulating reaction pathways, chemists can understand the underlying mechanisms and identify the most likely products. The presence of a labile chlorine atom at the 2-position and strong electron-withdrawing groups (fluoro and nitro) suggests the molecule is a versatile intermediate for synthesis.

Reactivity Prediction: The initial prediction of reactivity often stems from the analysis of the molecule's electronic structure. For instance, the calculated atomic charges and electrostatic potential map (discussed in section 5.4) would highlight the electrophilic and nucleophilic centers. The chlorine atom at the C2 position of the benzothiazole ring is expected to be highly susceptible to nucleophilic substitution reactions. Molecular modeling can be used to simulate the approach of various nucleophiles (such as amines or thiols) to this site.

Mechanistic Pathways and Transition State Calculations: To investigate a specific reaction, such as a nucleophilic aromatic substitution, computational chemists model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state —the highest energy point along the reaction pathway—must be located and characterized.

Transition state calculations are computationally intensive but provide the activation energy (Ea) for the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be determined. For example, modeling the substitution of the chlorine atom could reveal whether the reaction proceeds through a concerted mechanism or a two-step pathway involving a Meisenheimer complex intermediate. The results of these calculations are essential for optimizing experimental reaction conditions to maximize the yield of desired products. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Influence on Chemical Behavior and Electron Transfer Processes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO, LUMO, and the Energy Gap: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mgesjournals.com For 2-Chloro-6-fluoro-4-nitrobenzothiazole, DFT calculations would provide the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This makes the molecule more polarizable and kinetically less stable. mdpi.com

Influence on Chemical Behavior and Electron Transfer: The distribution of the HOMO and LUMO across the molecule is critical. In many benzothiazole derivatives, the HOMO is often delocalized across the entire molecule or concentrated on the benzothiazole ring system, while the LUMO can be localized towards electron-accepting substituents. nih.gov Given the presence of the potent electron-withdrawing nitro group on 2-Chloro-6-fluoro-4-nitrobenzothiazole, it is highly probable that the LUMO would be significantly localized on and around this group.

This distribution dictates the molecule's reactivity:

Nucleophilicity: The regions of the molecule with the highest HOMO density are the most likely sites to act as a nucleophile or base, donating electrons to an electrophile.

Electrophilicity: The regions with the highest LUMO density are the most probable sites for nucleophilic attack.

Electron Transfer: The HOMO-LUMO gap is directly related to the molecule's ability to participate in intramolecular charge transfer (ICT) processes, which is crucial for applications in optical and electronic materials. nih.govresearchgate.net

The table below presents hypothetical FMO data and derived reactivity descriptors.

| Parameter | Definition | Hypothetical Value | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.2 eV | Related to ionization potential; ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 eV | Related to electron affinity; ability to accept electrons. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.7 eV | Correlates with chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.85 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η (where μ is electronic chemical potential) | 4.2 eV | A global index of electrophilic character. |

Electrostatic Potential Surface Mapping for Understanding Charge Distribution and Identification of Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool in computational chemistry that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing an intuitive guide to a molecule's reactive behavior.

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and represent the nucleophilic sites of the molecule.

Blue: Regions of most positive electrostatic "potential", which are electron-deficient. These areas are prone to nucleophilic attack and represent the electrophilic sites.

Green/Yellow: Regions of intermediate or near-zero potential.

For 2-Chloro-6-fluoro-4-nitrobenzothiazole, an MEP map would likely reveal several key features. The oxygen atoms of the nitro group would be intensely red, indicating a high concentration of negative charge and their role as primary nucleophilic centers. Conversely, the carbon atom attached to the chlorine (C2) and the area around the hydrogen atoms on the benzene (B151609) ring would likely show shades of blue, indicating they are electron-deficient and thus electrophilic sites. The highly electronegative fluorine atom would also contribute to a region of negative potential.

By analyzing the MEP surface, chemists can visually predict how the molecule will interact with other reagents. For example, an incoming nucleophile would be electrostatically guided towards the positive (blue) regions, while an electrophile would be attracted to the negative (red) regions. This provides a clear and predictive picture of intermolecular interactions and reaction sites, complementing the analysis from Frontier Molecular Orbitals. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of 2-Chloro-6-fluoro-4-nitrobenzothiazole and Its Reactive Intermediates

While the benzothiazole ring system is largely planar and rigid, conformational flexibility can arise from the rotation of substituents, particularly the nitro group.

Molecular Dynamics (MD) Simulations: Molecular Dynamics simulations provide a way to study the dynamic behavior of a molecule over time. While conformational analysis looks at static structures, MD simulates the actual movement of atoms at a given temperature by solving Newton's equations of motion.

An MD simulation of 2-Chloro-6-fluoro-4-nitrobenzothiazole, either in the gas phase or in a simulated solvent, would reveal its vibrational motions and the flexibility of its substituents under realistic conditions. More importantly, MD simulations are invaluable for studying the behavior of reactive intermediates . For example, if a nucleophilic substitution reaction proceeds through a Meisenheimer complex, an MD simulation could be used to study the stability, lifetime, and solvation of this transient species. This provides a deeper understanding of the reaction mechanism beyond the static picture provided by transition state calculations alone.

Emerging Applications of 2 Chloro 6 Fluoro 4 Nitrobenzothiazole and Its Derivatives in Non Biological Fields

Applications in Advanced Materials Science and Polymer Chemistry

The benzothiazole (B30560) moiety is a key component in the synthesis of high-performance polymers, particularly those with desirable electronic and photophysical properties. The incorporation of 2-chloro-6-fluoro-4-nitrobenzothiazole as a monomeric unit into polymer chains is anticipated to yield materials with unique characteristics, largely attributable to the electronic effects of its substituents.

The presence of the electron-withdrawing nitro and chloro groups, combined with the fluoro substituent, can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymers. acs.orgnih.gov This tuning of electronic properties is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, fluorinated benzothiadiazole-based polymers have demonstrated enhanced performance in organic solar cells. acs.org The introduction of a 2-chloro-6-fluoro-4-nitrobenzothiazole unit could lead to polymers with tailored band gaps, potentially improving charge transport and device efficiency. rsc.orgresearchgate.net

Research on related benzothiazole derivatives has shown that they can be used to create polymers with high thermal stability and mechanical strength. The rigid structure of the benzothiazole ring contributes to the robustness of the polymer backbone. Poly(benzothiazole)s are known for their application in high-performance fibers and films. The specific substitutions on 2-chloro-6-fluoro-4-nitrobenzothiazole could be exploited to modulate intermolecular interactions, thereby influencing the morphology and bulk properties of the resulting polymers.

Table 1: Potential Contributions of 2-Chloro-6-fluoro-4-nitrobenzothiazole in Polymer Science

| Property | Influence of 2-Chloro-6-fluoro-4-nitrobenzothiazole Moiety | Potential Application |

| Electronic Properties | Electron-withdrawing groups (-NO₂, -Cl, -F) lower HOMO/LUMO energy levels, enabling band gap tuning. acs.orgnih.gov | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs). |

| Thermal Stability | The rigid benzothiazole core contributes to a high-stability polymer backbone. | High-performance films and coatings for aerospace and electronics. |

| Solubility and Processing | The fluoro-substituent may enhance solubility in organic solvents, facilitating polymer processing. | Solution-processable organic electronics. |

| Optical Properties | The nitroaromatic and benzothiazole structures can lead to unique photoluminescence and absorption characteristics. | Materials for optical sensors and devices. |

Role as Intermediates in the Synthesis of Functional Dyes and Pigments with Tunable Optical Properties

The 2-chloro-6-fluoro-4-nitrobenzothiazole scaffold is an excellent precursor for the synthesis of a wide array of functional dyes and pigments. The reactive chloro group at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of different chromophoric and auxochromic groups. This versatility enables the systematic tuning of the optical properties of the resulting dyes.

Azo dyes, a significant class of commercial colorants, can be synthesized using derivatives of 2-chloro-6-fluoro-4-nitrobenzothiazole. For example, the nitro group can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a diverse palette of colors. unb.canih.gov The presence of the electron-withdrawing nitro group in the parent molecule is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of the resulting dyes, which is advantageous for achieving deep and intense colors. researchgate.net

Furthermore, dyes derived from benzothiazoles often exhibit solvatochromism, a phenomenon where the color of the dye changes with the polarity of the solvent. nih.govresearchgate.net This property is valuable for applications such as solvent polarity sensors and probes. The specific substitution pattern of 2-chloro-6-fluoro-4-nitrobenzothiazole, with its combination of halo and nitro groups, would likely impart strong solvatochromic behavior to its derivatives. Research on related benzothiazole-based dyes has also highlighted their potential in developing materials for optical switches. researchgate.netscilit.com

Table 2: Potential Optical Properties of Dyes Derived from 2-Chloro-6-fluoro-4-nitrobenzothiazole

| Dye Class | Synthetic Pathway | Tunable Property | Potential Application |

| Azo Dyes | Reduction of nitro group to amine, followed by diazotization and coupling. unb.canih.gov | Color (wavelength of maximum absorption) can be tuned by the choice of coupling agent. | Textiles, printing inks, high-performance pigments. |

| Methine Dyes | Condensation reactions at the active methyl group of a derivative. | Fine-tuning of absorption and fluorescence spectra. | Photographic sensitizers, optical recording media. |

| Solvatochromic Dyes | Introduction of donor-acceptor groups to the benzothiazole core. nih.govresearchgate.net | Color change in response to solvent polarity. | Chemical sensors, probes for solvent properties. |

| Nonlinear Optical Materials | Incorporation into push-pull chromophore systems. acs.org | Large two-photon absorption cross-sections. | Optical data storage, bio-imaging (non-biological focus on material properties). |

Development as Ligands in Coordination Chemistry for Novel Catalytic Systems

In the field of coordination chemistry, benzothiazole derivatives are recognized for their ability to act as effective ligands, forming stable complexes with a variety of transition metals. The nitrogen and sulfur atoms of the thiazole (B1198619) ring in 2-chloro-6-fluoro-4-nitrobenzothiazole can act as coordination sites. The electronic properties of the benzothiazole ligand, which are heavily influenced by the chloro, fluoro, and nitro substituents, can in turn modulate the catalytic activity of the metal center.

The electron-withdrawing nature of the substituents on 2-chloro-6-fluoro-4-nitrobenzothiazole would make it a π-acceptor ligand. This characteristic can be beneficial in stabilizing low-valent metal centers in catalytic cycles. Palladium complexes bearing benzothiazole-based ligands have been investigated for their efficacy in cross-coupling reactions, which are fundamental transformations in organic synthesis. acs.orgrsc.orgjocpr.com For instance, a catalytic system for the synthesis of 2-substituted benzothiazoles has been developed using a palladium catalyst. acs.org It is plausible that complexes of 2-chloro-6-fluoro-4-nitrobenzothiazole could exhibit novel catalytic activities in reactions such as Suzuki, Heck, and Sonogashira couplings. acs.org

The synthesis of metal complexes with substituted benzothiazole ligands has been reported, demonstrating the versatility of this class of compounds in forming coordination compounds with metals like cobalt, copper, silver, cadmium, and mercury. qu.edu.iqbiointerfaceresearch.com The specific steric and electronic environment provided by the 2-chloro-6-fluoro-4-nitrobenzothiazole ligand could lead to catalysts with enhanced selectivity and efficiency.

Table 3: Potential Catalytic Applications of Metal Complexes with 2-Chloro-6-fluoro-4-nitrobenzothiazole Ligands

| Metal | Potential Reaction Type | Role of Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck). acs.orgrsc.orgjocpr.com | Stabilizes the active catalytic species; influences reaction kinetics and selectivity. |

| Ruthenium | Metathesis, hydrogenation reactions. | Modulates the electronic environment of the metal center. |

| Copper | Click chemistry, C-H activation reactions. nih.gov | Enhances the catalytic efficiency and substrate scope. |

| Rhodium | Hydroformylation, asymmetric hydrogenation. | Provides a specific coordination environment for stereoselective transformations. |

Utilization in Agrochemical Research (focusing on chemical intermediate properties and synthesis, not biological efficacy)

Substituted benzothiazoles are a well-established class of compounds in agrochemical research, with some derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. mdpi.com 2-Chloro-6-fluoro-4-nitrobenzothiazole serves as a valuable chemical intermediate for the synthesis of new agrochemical candidates. The presence of multiple reactive sites on the molecule allows for diverse synthetic modifications to explore structure-activity relationships.

The chloro group at the 2-position is a key functional handle for introducing various other groups through nucleophilic substitution. This allows for the construction of a library of derivatives with different physicochemical properties, which can then be screened for their potential as agrochemicals. The fluoro and nitro groups are also known to influence the biological activity of molecules, and their presence in the starting material is advantageous for creating novel active ingredients. Patents have been filed for herbicidal compositions containing substituted benzothiazoles, underscoring the commercial interest in this class of compounds. google.com

The synthesis of potential pesticides often involves multi-step sequences, and having a readily available and versatile intermediate like 2-chloro-6-fluoro-4-nitrobenzothiazole can significantly streamline the development process. Its derivatives can be designed to target specific biochemical pathways in pests or weeds.

Table 4: Synthetic Utility of 2-Chloro-6-fluoro-4-nitrobenzothiazole in Agrochemical Research

| Agrochemical Class | Synthetic Transformation from 2-Chloro-6-fluoro-4-nitrobenzothiazole | Key Structural Feature |

| Herbicides | Nucleophilic substitution at C-2 with various amines or alcohols. | The resulting substituents can be tailored to interact with specific plant enzymes. |

| Fungicides | Reduction of the nitro group followed by further functionalization. | The amino group can be a precursor to other heterocyclic systems with known fungicidal activity. |

| Insecticides | Modification of the benzothiazole core to mimic natural insecticidal compounds. | The overall molecular shape and electronic distribution are critical for insecticidal action. |

Contributions to Environmental Chemical Methodologies (e.g., as chemical probes, not remediation of biological waste)

The detection and quantification of environmental pollutants are critical for environmental monitoring and protection. Highly substituted and functionalized molecules like 2-chloro-6-fluoro-4-nitrobenzothiazole can play a role in the development of new analytical methodologies.

Given its unique structure, 2-chloro-6-fluoro-4-nitrobenzothiazole could serve as a certified reference material or analytical standard for the detection of related benzothiazole pollutants in environmental samples. Benzothiazoles are known to be released into the environment from various industrial sources, including the manufacturing of rubber and textiles.

Furthermore, derivatives of 2-chloro-6-fluoro-4-nitrobenzothiazole could be developed as chemical probes or sensors for the detection of specific analytes. For example, the introduction of a fluorescent moiety could lead to a chemosensor that exhibits a change in its fluorescence properties upon binding to a target pollutant, such as a heavy metal ion. The field of electrochemical sensors for nitroaromatic compounds is also well-established, and 2-chloro-6-fluoro-4-nitrobenzothiazole could be investigated for its electrochemical properties and potential use in such sensors. nih.govacs.orgacs.org The reduction of the nitro group can provide a distinct electrochemical signal that could be used for quantitative analysis.

Table 5: Potential Applications in Environmental Chemical Methodologies

| Methodology | Role of 2-Chloro-6-fluoro-4-nitrobenzothiazole or its Derivatives | Principle of Detection |

| Analytical Standard | As a reference compound in chromatographic or mass spectrometric methods. | Provides a known concentration and retention time for the identification and quantification of related pollutants. |

| Fluorescent Probes | As a core structure for the synthesis of chemosensors. | Changes in fluorescence intensity or wavelength upon binding to a target analyte. |

| Electrochemical Sensors | As an analyte or a component of the sensor material. | Electrochemical reduction of the nitro group provides a measurable signal. nih.govacs.org |

| Chemical Derivatizing Agent | To react with specific pollutants to make them more easily detectable. | The resulting derivative may have enhanced chromatographic or spectroscopic properties. |

Future Perspectives and Research Challenges in 2 Chloro 6 Fluoro 4 Nitrobenzothiazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Atom Economy

A primary challenge in utilizing 2-Chloro-6-fluoro-4-nitrobenzothiazole is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. Traditional multi-step syntheses of substituted benzothiazoles often generate significant waste, a concern that modern chemistry seeks to mitigate.

Future research will likely focus on one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing solvent usage. For instance, developing a one-pot synthesis starting from readily available precursors like a substituted aniline (B41778) could be a significant advancement. A hypothetical, yet desirable, one-pot reaction might involve the reaction of a corresponding 2,4-difluoro-6-nitroaniline (B1293778) with a chlorinating/thiolating agent that proceeds with high regioselectivity and yield.

The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is crucial. grandviewresearch.com Many classical reactions, such as those involving stoichiometric phosphorus ylides (Wittig reaction), have poor atom economy due to the generation of high molecular weight byproducts. nih.gov Future synthetic strategies for 2-Chloro-6-fluoro-4-nitrobenzothiazole and its derivatives should prioritize addition and cycloaddition reactions, which are inherently 100% atom-economical. grandviewresearch.com

Table 1: Comparison of Synthetic Principles for Benzothiazole (B30560) Synthesis

| Principle | Traditional Batch Synthesis | Future Green Synthesis |

|---|---|---|

| Approach | Often multi-step with isolated intermediates. | One-pot reactions, tandem catalysis. |

| Atom Economy | Frequently low, with stoichiometric byproducts. | High, prioritizing addition and cycloaddition reactions. |

| Catalysis | May use stoichiometric, toxic, or expensive metal catalysts. | Aims for catalyst-free conditions or use of recyclable, non-toxic catalysts. |

| Solvents | Often relies on volatile or hazardous organic solvents. | Explores use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. |

| Waste | Generates 5-100 kg of waste per kg of product in fine chemicals. grandviewresearch.com | Significantly reduced waste generation. |

Exploration of Undiscovered Reactivity Patterns and Unprecedented Chemical Transformations

The structure of 2-Chloro-6-fluoro-4-nitrobenzothiazole presents multiple reactive sites: the chloro, fluoro, and nitro groups, as well as the sulfur atom and the aromatic ring system. While general reactivity patterns like nucleophilic substitution of the halogens and reduction of the nitro group are known, a vast area of its chemical potential remains unexplored. springerprofessional.de

Future research should investigate:

Regioselective Functionalization: The differential reactivity between the C2-chloro and C6-fluoro substituents under various nucleophilic conditions is a key area for exploration. Developing conditions to selectively replace one halogen while leaving the other intact would unlock a wide array of new derivatives.

Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can be a gateway to other functionalities. For example, partial reduction to a nitroso or hydroxylamino group could lead to novel condensation or rearrangement reactions. The amine derived from the nitro group's reduction could be used in diazotization reactions, opening pathways to further substitution on the benzene (B151609) ring.

C-H Activation: Direct functionalization of the C-H bonds on the benzothiazole ring is a frontier in organic synthesis. Developing catalytic systems to selectively activate the C-H bond at the C5 or C7 position would provide an atom-economical route to new derivatives without the need for pre-functionalized starting materials.

Oxidation State Modulation: The sulfur atom in the thiazole (B1198619) ring can be oxidized to sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. springerprofessional.de

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction, Optimization, and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. numberanalytics.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic pathways. nih.govchemrxiv.org

For 2-Chloro-6-fluoro-4-nitrobenzothiazole, AI and ML can be applied to:

Reaction Outcome Prediction: ML models can be trained to predict the yield and product distribution of reactions involving this compound with a library of different reactants. This accelerates the discovery of new derivatives by prioritizing high-yield reactions for experimental validation. numberanalytics.com

Condition Optimization: AI algorithms can optimize reaction variables like temperature, solvent, catalyst, and concentration to maximize yield and minimize byproducts, a task that is resource-intensive when performed manually. youtube.com

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to 2-Chloro-6-fluoro-4-nitrobenzothiazole or its complex derivatives, potentially uncovering more efficient or economical pathways than those conceived by human chemists.

The integration of these computational tools will significantly reduce the amount of trial-and-error experimentation, saving time and resources while accelerating innovation. chemrxiv.org

Advancements in In-Situ Spectroscopic Monitoring and Real-Time Kinetic Studies of Reactions Involving the Compound

A deep understanding of reaction mechanisms and kinetics is fundamental to process optimization and control. Process Analytical Technology (PAT) utilizes in-situ analytical tools to monitor reactions in real-time, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation. mt.combruker.com

For reactions involving 2-Chloro-6-fluoro-4-nitrobenzothiazole, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be invaluable. americanpharmaceuticalreview.com These methods allow chemists to:

Track Reaction Progress: By monitoring the characteristic vibrational frequencies of functional groups, researchers can observe the disappearance of starting materials and the appearance of products in real-time. youtube.com

Identify Transient Intermediates: In-situ spectroscopy can detect short-lived intermediates that may be missed by traditional offline analysis, offering deeper mechanistic insight.

Determine Reaction Kinetics: The data-rich environment provided by PAT enables the rapid determination of reaction rates and orders, which is essential for process modeling and scale-up. mt.com

Applying PAT to the synthesis or subsequent derivatization of 2-Chloro-6-fluoro-4-nitrobenzothiazole would facilitate the development of robust, well-understood, and highly controlled chemical processes. grandviewresearch.com

Sustainable and Scalable Production Strategies for Industrial Chemical Applications and Fine Chemical Synthesis

Transitioning a chemical synthesis from the laboratory bench to an industrial scale presents significant challenges related to safety, cost, and environmental impact. Flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a superior alternative to traditional batch processing for the synthesis of heterocyclic compounds. springerprofessional.demdpi.com

Future research into the production of 2-Chloro-6-fluoro-4-nitrobenzothiazole should focus on:

Flow Chemistry Processes: Continuous flow systems offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for handling potentially hazardous reagents or exothermic reactions. numberanalytics.commdpi.com This technology can lead to higher yields and purities while enabling efficient and safe scale-up. mdpi.com

Green Solvents and Catalysts: Replacing hazardous solvents with more benign alternatives (e.g., water, supercritical fluids, or bio-based solvents) and developing recyclable or non-toxic catalysts are key components of sustainable production.

Process Intensification: This involves designing smaller, more efficient, and more energy-conscious production plants. Flow chemistry is a key enabler of process intensification.

By embracing these strategies, the chemical industry can develop manufacturing processes for 2-Chloro-6-fluoro-4-nitrobenzothiazole that are not only economically viable but also environmentally responsible.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-4-nitrobenzothiazole, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with halogenation and nitration of benzothiazole derivatives. A general approach includes:

- Halogenation : Reacting 6-fluoro-4-nitrobenzothiazole with chlorine gas or chlorinating agents (e.g., PCl₅) under anhydrous conditions.

- Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

- Purification : Column chromatography or recrystallization using ethanol/water mixtures. Optimized yields (~65%) are achieved by refluxing in DMSO for 18 hours and employing ice-water quenching to precipitate the product .

Q. How is the purity of 2-chloro-6-fluoro-4-nitrobenzothiazole validated in experimental workflows?

Analytical methods include:

- HPLC : Using a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine shifts at δ 160–165 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.55) .

Q. What are the primary biological activities associated with this compound?

Studies highlight its role as a precursor in:

- Anticancer agents : Derivatives inhibit tyrosine kinases or topoisomerases (IC₅₀ values in the µM range).

- Antimicrobials : Activity against Gram-positive bacteria (e.g., S. aureus) via thiazole ring interactions.

- Enzyme inhibitors : Targets include COX-2 and β-lactamases, evaluated through in vitro enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for nitrobenzothiazole derivatives?

Contradictions may arise from:

- Rotamers : Restricted rotation around the nitro group, causing split peaks. Use variable-temperature NMR (VT-NMR) to observe coalescence.

- Isomerism : Check for positional isomers via 2D NMR (COSY, NOESY) and computational modeling (DFT).

- Impurities : Compare with synthetic intermediates; repurify via preparative TLC .

Q. What methodologies address low yields in the final nitration step of halogenated benzothiazoles?

Yield optimization strategies include:

- Solvent selection : Replace DMSO with DMF to reduce side reactions.

- Catalysts : Add NaNO₂ or FeCl₃ to enhance electrophilic substitution.

- Temperature gradients : Gradual heating (25°C → 60°C) minimizes decomposition. A comparative study showed a 15% yield increase using FeCl₃ catalysis in nitration .

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine at C6 : Enhances membrane permeability (logP ~2.1).

- Nitro group at C4 : Critical for π-π stacking with enzyme active sites.

- Chlorine at C2 : Increases electrophilicity, improving covalent binding to cysteine residues. Computational docking (AutoDock Vina) and in vitro cytotoxicity assays (MTT) validate these trends .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

Discrepancies may stem from:

- Cell-specific metabolism : HepG2 liver cells metabolize nitro groups more efficiently than HeLa.

- Assay interference : Nitro reduction products may react with MTT reagents. Validate via LC-MS metabolite profiling.

- Threshold effects : IC₅₀ values vary due to differential expression of target proteins (e.g., EGFR) .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

Use nonlinear regression (GraphPad Prism) to fit data to:

- Hill equation : Calculate IC₅₀ and Hill slope.

- ANOVA with Tukey’s test : Compare inhibition across enzyme isoforms.